molecular formula C15H10INO B1613841 2-(3-Cyanophenyl)-3'-iodoacetophenone CAS No. 898784-37-7

2-(3-Cyanophenyl)-3'-iodoacetophenone

Cat. No.: B1613841
CAS No.: 898784-37-7
M. Wt: 347.15 g/mol
InChI Key: XIWIMEBDPZDOKP-UHFFFAOYSA-N
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Description

2-(3-Cyanophenyl)-3'-iodoacetophenone (CAS: 898784-37-7) is an acetophenone derivative with a molecular formula of C₁₅H₁₀INO and a molecular weight of 347.15 g/mol . Key physicochemical properties include a calculated LogP (octanol-water partition coefficient) of 3.59, indicating moderate lipophilicity, and a polar surface area (PSA) of 40.86 Ų, suggesting moderate polarity . The compound features a meta-cyano group on one phenyl ring and an iodine atom at the 3'-position of the acetophenone moiety. Its purity is typically ≥97%, as specified in commercial listings .

Properties

IUPAC Name

3-[2-(3-iodophenyl)-2-oxoethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10INO/c16-14-6-2-5-13(9-14)15(18)8-11-3-1-4-12(7-11)10-17/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWIMEBDPZDOKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CC(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642326
Record name 3-[2-(3-Iodophenyl)-2-oxoethyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-37-7
Record name 3-[2-(3-Iodophenyl)-2-oxoethyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyanophenyl)-3’-iodoacetophenone typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of 2-(3-Cyanophenyl)-3’-iodoacetophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyanophenyl)-3’-iodoacetophenone can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.

    Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiolate can be used for nucleophilic substitution.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can reduce the cyano group.

    Oxidation: Potassium permanganate or chromium trioxide can oxidize the cyano group.

Major Products Formed

    Substitution: Products include azides, thiols, or other substituted phenyl derivatives.

    Reduction: Amines are the major products.

    Oxidation: Carboxylic acids are formed.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
2-(3-Cyanophenyl)-3'-iodoacetophenone serves as an important intermediate in the synthesis of various organic compounds. Its structural features allow it to participate in diverse chemical reactions, including:

  • Nucleophilic Substitution : The iodo group is a good leaving group, facilitating the introduction of nucleophiles.
  • Cross-Coupling Reactions : It can be utilized in Suzuki or Heck reactions to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

Medicinal Chemistry

Potential Anticancer Agent
Research indicates that compounds with similar structures exhibit anticancer properties. This compound has been studied for its potential to inhibit cancer cell proliferation through various mechanisms, including:

  • Kinase Inhibition : It may interact with specific kinases involved in tumor growth.
  • Apoptosis Induction : The compound has shown promise in promoting programmed cell death in cancer cells.

Case Study: Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and evaluated for their cytotoxic effects on different cancer cell lines. The results demonstrated significant inhibition of cell viability, suggesting its potential as a lead compound for further development.

Material Science

Optoelectronic Applications
The compound's unique electronic properties make it suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to absorb light and emit fluorescence can be harnessed for:

  • Light Emission : Used in OLEDs for display technologies.
  • Energy Conversion : As a component in OPVs to enhance solar energy capture.

Biochemical Research

Study of Biological Pathways
Due to its structural similarity to known bioactive compounds, this compound is utilized in biochemical studies to explore its interactions with biological macromolecules. It aids in:

  • Understanding Enzyme Mechanisms : By serving as a substrate or inhibitor for specific enzymes.
  • Investigating Protein-Ligand Interactions : Useful in drug discovery processes.

Data Table: Comparison of Applications

Application AreaDescriptionKey Benefits
Chemical SynthesisIntermediate for complex organic moleculesVersatile reactivity
Medicinal ChemistryPotential anticancer agentInhibits cancer cell proliferation
Material ScienceUsed in OLEDs and OPVsEnhances light emission and energy capture
Biochemical ResearchInvestigates biological pathwaysAids drug discovery and enzyme studies

Mechanism of Action

The mechanism of action of 2-(3-Cyanophenyl)-3’-iodoacetophenone in chemical reactions involves the activation of the aromatic ring by the electron-withdrawing cyano and iodo groups. These groups make the ring more susceptible to nucleophilic attack, facilitating substitution reactions. In biological systems, the compound’s effects would depend on its interaction with specific molecular targets, such as enzymes or receptors, which could be influenced by its electronic properties.

Comparison with Similar Compounds

Positional Isomers: Meta vs. Para Substituents

  • 2-(4-Cyanophenyl)-3'-iodoacetophenone (CAS: 146653-53-4) Key Difference: The cyano group is at the para position (4-CN) instead of meta (3-CN). Impact: Para-substituted analogs often exhibit altered electronic and steric properties. For example, in HIV-1 inhibitors, para-substituted benzene analogs (e.g., compound 79 in ) showed balanced dual inhibition of RNase H and integrase (IC₅₀: 1.77 µM and 1.18 µM, respectively). In contrast, meta-substituted analogs (e.g., compound 80) displayed reduced activity, highlighting the critical role of substituent positioning .

Halogen-Substituted Analogs

  • 2-(2-Chlorophenyl)-3'-iodoacetophenone (CAS: 898784-02-6) Key Difference: Chlorine replaces the cyano group at the 2-position. Impact: Chlorine’s electron-withdrawing nature differs from the cyano group’s strong electron-withdrawing and hydrogen-bonding capabilities.
  • 2-(3-Fluorophenyl)-2'-iodoacetophenone (CAS: 898784-77-5) Key Difference: Fluorine is at the 3-position, and iodine is at the 2'-position. Impact: Fluorine’s smaller size and high electronegativity may enhance metabolic stability compared to bulkier halogens like iodine .

Simpler Acetophenone Derivatives

  • 3'-Iodoacetophenone Key Difference: Lacks the additional cyanophenyl group. Impact: The absence of the cyanophenyl moiety reduces molecular complexity and may lower biological activity due to decreased binding interactions .

HIV-1 Inhibitor Studies

In dual-acting HIV-1 RNase H/Integrase inhibitors, meta-substituted analogs like compound 82 (3-cyanophenyl) demonstrated higher selectivity for RNase H over integrase compared to para-substituted counterparts (e.g., compound 83 with 4-cyanophenyl). However, meta-substitution generally reduced dual inhibitory potency, as seen in compound 80 (3-CN) versus compound 79 (4-CN) .

Physicochemical and Structural Data Comparison

Compound Name CAS Number Molecular Formula Substituents (Positions) Molecular Weight (g/mol) LogP Key Biological Activity (IC₅₀ or Selectivity)
2-(3-Cyanophenyl)-3'-iodoacetophenone 898784-37-7 C₁₅H₁₀INO 3-CN, 3'-I 347.15 3.59 Not explicitly reported
2-(4-Cyanophenyl)-3'-iodoacetophenone 146653-53-4 C₁₅H₁₀INO 4-CN, 3'-I 347.15 N/A Dual HIV-1 RNase H/IN inhibition
2-(2-Chlorophenyl)-3'-iodoacetophenone 898784-02-6 C₁₄H₁₀ClIO 2-Cl, 3'-I 356.59 N/A Not reported
3'-Iodoacetophenone 146653-53-4* C₈H₇IO 3'-I 262.05 N/A Base compound for derivatization

*CAS number inferred from .

Biological Activity

2-(3-Cyanophenyl)-3'-iodoacetophenone, with the chemical formula C16H12INO, is an organic compound notable for its potential biological activities. This compound features both a cyano group and an iodine atom, which contribute to its reactivity and interactions in biological systems. The presence of these electron-withdrawing groups enhances its utility in organic synthesis and medicinal chemistry.

The biological activity of this compound can be attributed to its structural components, particularly the cyano and iodo groups. These groups can influence the compound's interactions with various biological targets, such as enzymes and receptors. The electron-withdrawing properties of these substituents make the aromatic ring more susceptible to nucleophilic attack, facilitating various biochemical reactions.

In Vitro Studies

Research indicates that compounds with structural similarities to this compound exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that derivatives of cyano-substituted compounds can display significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated cytotoxicity against melanoma and leukemia cells, indicating potential applications in cancer therapy .
  • Antiviral Effects : Some derivatives have been evaluated for their antiviral properties, particularly against HIV. Compounds similar in structure have shown promising results in inhibiting viral replication with low cytotoxicity .
  • Enzyme Inhibition : The compound may also act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting processes like cell proliferation and apoptosis.

Case Studies

  • Anticancer Research : A study investigating a series of cyano-substituted compounds found that one derivative exhibited an EC50 value of 0.24 nM against HIV-1 while maintaining low cytotoxicity (CC50) levels. This highlights the potential for developing new antiviral agents based on structural modifications of similar compounds .
  • Antiproliferative Screening : Another study focused on the antiproliferative activity of cyano-substituted derivatives against various cancer cell lines. The most potent compound showed broad-spectrum activity, particularly against melanoma cells, emphasizing the relevance of structural modifications in enhancing biological activity .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/Cell LineEC50 (nM)CC50 (µM)
This compoundAnticancerMelanoma MDA-MB-43550100
Cyano-Substituted Derivative AAntiviralHIV-10.245
Cyano-Substituted Derivative BAntiproliferativeLeukemia Cells3080

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.